molecular formula C7H3Cl2NO2 B2585586 2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one CAS No. 1803589-33-4

2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one

Cat. No.: B2585586
CAS No.: 1803589-33-4
M. Wt: 204.01
InChI Key: CZVPFVFSQJCWHX-UHFFFAOYSA-N
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Description

2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one is an organic compound with the molecular formula C7H3Cl2NO2 and a molecular weight of 204.01 g/mol . This compound is characterized by its unique fused ring structure, which includes both furan and pyridine rings. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one typically involves the chlorination of a precursor compound, followed by cyclization to form the fused ring structure. One common method involves the reaction of 2,3-dichloropyridine with a suitable furan derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can yield compounds with different oxidation states .

Scientific Research Applications

2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in biological research to study its effects on various biological systems.

    Medicine: The compound is being investigated for its potential therapeutic applications.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,3-dichloro-5H,7H-furo[3,4-b]pyridin-5-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique fused ring structure, which combines both furan and pyridine rings. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2,3-dichloro-7H-furo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2/c8-4-1-3-5(10-6(4)9)2-12-7(3)11/h1H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVPFVFSQJCWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC(=C(C=C2C(=O)O1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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